tert-Butyl (2-methylpiperidin-3-yl)carbamate
Overview
Description
Tert-Butyl (2-methylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylpiperidin-3-yl)carbamate typically involves the reaction of 2-methylpiperidin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (2-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids .
Reduction: Production of amines or alcohols .
Substitution: Generation of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: Tert-Butyl (2-methylpiperidin-3-yl)carbamate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound can be utilized in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-methylpiperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
N-tert-Butylcarbamate derivatives
Piperidine derivatives
Other carbamate compounds
Uniqueness: Tert-Butyl (2-methylpiperidin-3-yl)carbamate stands out due to its specific structural features and potential applications in various fields. Its unique combination of a tert-butyl group and a 2-methylpiperidin-3-yl moiety contributes to its distinct properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654974 | |
Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-42-0 | |
Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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